Nevanimibe hydrochloride

Catalog No.
S548517
CAS No.
133825-81-7
M.F
C27H40ClN3O
M. Wt
458.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevanimibe hydrochloride

CAS Number

133825-81-7

Product Name

Nevanimibe hydrochloride

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride

Molecular Formula

C27H40ClN3O

Molecular Weight

458.1 g/mol

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ATR-101, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride, PD 132301-2, PD-132301-2, PD132301-2, urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)-, hydrochloride (1:1)

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Description

The exact mass of the compound Nevanimibe hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ACAT2 Inhibition:

  • Nevanimibe hydrochloride acts as an inhibitor of an enzyme called ACAT2 (acyl-CoA:cholesterol acyltransferase 2). ACAT2 is involved in the esterification of cholesterol, a process where cholesterol is converted into a form for storage within cells.
  • Studies have shown that Nevanimibe hydrochloride inhibits ACAT2 with an EC50 (half maximal effective concentration) of 368 nM, indicating its potency in this role.

Potential for Adrenocortical Cancer Research:

  • Nevanimibe hydrochloride has been shown to induce cell apoptosis, a process of programmed cell death.
  • This property has led researchers to explore its potential use in studies related to adrenocortical cancer, a type of cancer that develops in the adrenal gland. However, it is important to note that this research is in the preclinical stage, and much more investigation is needed to determine if Nevanimibe hydrochloride has any therapeutic applications.

Nevanimibe hydrochloride, also known as ATR-101, is a novel therapeutic compound primarily recognized for its role as an inhibitor of sterol O-acyltransferase 1. This enzyme is crucial in the esterification of free cholesterol to cholesteryl esters, which are stored in adrenal cortex cells. By inhibiting this enzyme, nevanimibe hydrochloride disrupts cholesterol homeostasis and adrenal steroidogenesis, making it a potential treatment for conditions such as congenital adrenal hyperplasia and adrenocortical carcinoma .

Chemical Structure

The chemical formula for nevanimibe hydrochloride is C27H39N3OHClC_{27}H_{39}N_{3}O\cdot HCl, with a molecular weight of approximately 421.63 g/mol. Its IUPAC name is 1-[2,6-bis(propan-2-yl)phenyl]-3-({1-[4-(dimethylamino)phenyl]cyclopentyl}methyl)urea .

Nevanimibe hydrochloride primarily acts by inhibiting sterol O-acyltransferase 1, leading to decreased cholesterol esterification. This inhibition results in increased free cholesterol levels within adrenal cells, which can trigger apoptosis at higher concentrations. The compound's mechanism involves the following key reactions:

  • Inhibition of Sterol O-acyltransferase 1: Prevents the conversion of free cholesterol into cholesteryl esters.
  • Altered Steroidogenesis: At lower concentrations, nevanimibe reduces the production of adrenal steroids (mineralocorticoids, glucocorticoids, and androgens), while at higher concentrations it induces apoptosis in adrenocortical cells due to calcium dysregulation .

Nevanimibe hydrochloride exhibits significant biological activity by modulating adrenal steroid production. Clinical studies have shown that it effectively decreases levels of 17-hydroxyprogesterone in patients with congenital adrenal hyperplasia. Additionally, it has been observed to induce apoptosis in adrenocortical carcinoma cells at higher doses .

Pharmacodynamics

The pharmacodynamic profile indicates that nevanimibe can reduce ACTH-stimulated cortisol production and has been shown to stabilize disease in some patients with advanced adrenocortical carcinoma .

The synthesis of nevanimibe hydrochloride involves several steps that typically include:

  • Formation of Urea Derivatives: Initial reactions involve the formation of urea derivatives through the reaction of isocyanates with amines.
  • Cyclization: The cyclopentyl moiety is introduced through cyclization reactions.
  • Final Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt for improved solubility and stability .

Nevanimibe hydrochloride is currently under investigation for various applications:

  • Treatment of Congenital Adrenal Hyperplasia: It aims to reduce elevated steroid levels in affected patients.
  • Adrenocortical Carcinoma: Clinical trials are exploring its efficacy in managing metastatic forms of this aggressive cancer .
  • Cholesterol Metabolism Disorders: Due to its mechanism of action, it may have potential applications in disorders related to cholesterol metabolism.

Interaction studies have indicated that nevanimibe hydrochloride may interact with several biological targets and pathways:

  • Sterol O-acyltransferase 1 Inhibition: This is its primary mechanism leading to altered cholesterol metabolism.
  • Potential Drug Interactions: As a modulator of steroidogenesis, it may interact with other medications affecting hormonal pathways or those metabolized by similar enzymatic systems .

Several compounds exhibit similar mechanisms or therapeutic targets as nevanimibe hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
AtorvastatinHMG-CoA reductase inhibitorPrimarily used for lowering cholesterol levels
EzetimibeCholesterol absorption inhibitorWorks by blocking intestinal absorption of cholesterol
FenofibratePPAR-alpha agonistPrimarily used for dyslipidemia management
Bempedoic acidATP-citrate lyase inhibitorReduces cholesterol synthesis without muscle-related side effects

Nevanimibe hydrochloride stands out due to its specific action on adrenal steroidogenesis and its unique potential for inducing apoptosis in adrenocortical cells, which is not a common feature among these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

457.2859906 g/mol

Monoisotopic Mass

457.2859906 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK694ZFS57

Other CAS

133825-81-7

Wikipedia

Pd-132301 hydrochloride

Dates

Modify: 2024-02-18
1: Wolfgang GH, MacDonald JR, Vernetti LA, Pegg DG, Robertson DG. Biochemical alterations in guinea pig adrenal cortex following administration of PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Life Sci. 1995 Feb 17;56(13):1089-93. PubMed PMID: 9001442.
2: Saxena U, Ferguson E, Newton RS. Acyl-coenzyme A:cholesterol-acyltransferase (ACAT) inhibitors modulate monocyte adhesion to aortic endothelial cells. Atherosclerosis. 1995 Jan 6;112(1):7-17. PubMed PMID: 7772069.
3: Reindel JF, Dominick MA, Bocan TM, Gough AW, McGuire EJ. Toxicologic effects of a novel acyl-CoA:cholesterol acyltransferase inhibitor in cynomolgus monkeys. Toxicol Pathol. 1994 Sep-Oct;22(5):510-8. PubMed PMID: 7899779.
4: Krause BR, Black A, Bousley R, Essenburg A, Cornicelli J, Holmes A, Homan R, Kieft K, Sekerke C, Shaw-Hes MK, et al. Divergent pharmacologic activities of PD 132301-2 and CL 277,082, urea inhibitors of acyl-CoA:cholesterol acyltransferase. J Pharmacol Exp Ther. 1993 Nov;267(2):734-43. PubMed PMID: 8246149.
5: Dominick MA, McGuire EJ, Reindel JF, Bobrowski WF, Bocan TM, Gough AW. Subacute toxicity of a novel inhibitor of acyl-CoA: cholesterol acyltransferase in beagle dogs. Fundam Appl Toxicol. 1993 Feb;20(2):217-24. PubMed PMID: 8383621.
6: Dominick MA, Bobrowski WA, MacDonald JR, Gough AW. Morphogenesis of a zone-specific adrenocortical cytotoxicity in guinea pigs administered PD 132301-2, an inhibitor of acyl-CoA:cholesterol acyltransferase. Toxicol Pathol. 1993;21(1):54-62. PubMed PMID: 8397438.

Explore Compound Types